molecular formula C11H11NO2S B12324561 1-Methylnaphthalene-2-sulfonamide

1-Methylnaphthalene-2-sulfonamide

Cat. No.: B12324561
M. Wt: 221.28 g/mol
InChI Key: UUVIMXPOJOMKMW-UHFFFAOYSA-N
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Description

N-methylnaphthalene-2-sulfonamide is an organosulfur compound with the molecular formula C11H11NO2S. It is a derivative of naphthalene, where a sulfonamide group is attached to the second position of the naphthalene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylnaphthalene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-2-thiol with methylamine in the presence of an oxidizing agent. The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .

Industrial Production Methods

In industrial settings, the production of n-methylnaphthalene-2-sulfonamide often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-methylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylnaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. This inhibition leads to the bacteriostatic effect of sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methylnaphthalene-2-sulfonamide is unique due to its specific structure, which includes a naphthalene ring and a methylated sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-methylnaphthalene-2-sulfonamide

InChI

InChI=1S/C11H11NO2S/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14/h2-7H,1H3,(H2,12,13,14)

InChI Key

UUVIMXPOJOMKMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)N

Origin of Product

United States

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